

Discovery and history of vinyl bromide synthesis

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Compound of Interest

Compound Name: **Vinyl bromide**

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An In-depth Technical Guide to the Discovery and Historical Synthesis of **Vinyl Bromide**

This guide provides a comprehensive overview of the discovery and the core historical methods for the synthesis of **vinyl bromide** (bromoethene). It is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this versatile chemical's origins and production. The document details the primary synthetic routes, provides experimental protocols, summarizes quantitative data, and illustrates the logical progression of these syntheses.

Discovery and Historical Context

The investigation into halogenated hydrocarbons began in the 19th century. While the related compound vinyl chloride was synthesized by Henri Victor Regnault in the 1830s, the systematic study and production of vinyl halides as a distinct class of organic compounds gained momentum later. The two principal routes for the industrial production of **vinyl bromide** that were developed historically are the partial dehydrobromination of 1,2-dibromoethane and the catalytic addition of hydrogen bromide (HBr) to acetylene.^{[1][2]} These methods became the foundation for the commercial availability of **vinyl bromide** starting in 1968.^[1] **Vinyl bromide** is not known to occur naturally but may form in the environment as a degradation product of 1,2-dibromoethane.^{[1][3]}

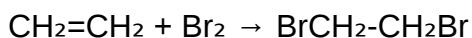
Core Historical Synthesis Methods

Two pathways represent the classical approach to **vinyl bromide** synthesis, starting from either ethylene or acetylene. These methods were the industrial standards for many years.

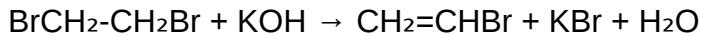
Synthesis from Ethylene via Dehydrobromination

This two-step method begins with the halogen addition of bromine to ethylene to produce an intermediate, 1,2-dibromoethane (ethylene dibromide). This intermediate is then subjected to a base-promoted elimination reaction (dehydrobromination) to yield **vinyl bromide**.

- Step 1: Bromination of Ethylene The process starts with the addition of bromine across the double bond of ethylene. This is a classic halogen addition reaction that proceeds readily.[4]



- Step 2: Partial Dehydrobromination of 1,2-Dibromoethane The resulting 1,2-dibromoethane is treated with a base, classically alcoholic potassium hydroxide (KOH), to eliminate one equivalent of HBr, forming the **vinyl bromide** product.[1] This E2 elimination reaction is facile as the anti-periplanar transition state can be easily achieved.[5] Care must be taken to avoid a second elimination, which would produce acetylene.[6]



Synthesis from Acetylene via Hydrobromination

The direct addition of hydrogen bromide across the triple bond of acetylene provides a more direct route to **vinyl bromide**. This reaction is an electrophilic addition that typically requires a catalyst to proceed efficiently and prevent the formation of the double addition product, 1,1-dibromoethane.[7][8]



Historically, catalysts included mercury and copper halides.[1] A significant advancement was the development of gold-based catalysts, which demonstrated high activity and longevity.[9] The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (in the second addition step), which is why the primary product of a second addition would be the geminal dihalide (1,1-dibromoethane).[7]

Experimental Protocols

The following protocols are representative of the historical synthesis methods.

Protocol 1: Dehydrobromination of 1,2-Dibromoethane

This protocol is based on the general procedure for the dehydrobromination of vicinal dihalides using alcoholic potassium hydroxide.

- Objective: To synthesize **vinyl bromide** via the partial dehydrobromination of 1,2-dibromoethane.
- Reagents and Equipment:
 - 1,2-dibromoethane
 - Potassium hydroxide (KOH)
 - Ethanol (95%)
 - Round-bottom flask with a distillation head and condenser
 - Heating mantle
 - Receiving flask cooled in an ice bath
- Methodology:
 - A solution of potassium hydroxide in ethanol is prepared by carefully dissolving solid KOH in 95% ethanol within the round-bottom flask. The mixture may generate heat.
 - 1,2-dibromoethane is added dropwise to the ethanolic KOH solution at a controlled temperature.
 - The reaction mixture is heated to reflux. **Vinyl bromide**, having a low boiling point (15.8 °C), will distill from the reaction mixture as it is formed.
 - The distillate is collected in a receiving flask cooled with an ice bath to prevent evaporation.

- The collected **vinyl bromide** can be further purified by a final distillation.

Protocol 2: Catalytic Addition of HBr to Acetylene (Gold Catalyst)

This protocol is adapted from the process described in U.S. Patent 2,389,626, filed in 1942.[\[9\]](#)

- Objective: To synthesize **vinyl bromide** by passing a gaseous mixture of acetylene and hydrogen bromide over a gold-on-charcoal catalyst.
- Reagents and Equipment:
 - Acetylene gas
 - Dry hydrogen bromide gas
 - Potassium chloroaurate-on-charcoal catalyst
 - Packed bed reactor tube
 - Furnace for heating the reactor
 - Cold trap (dry ice/acetone) for product collection
- Methodology:
 - The catalyst is prepared by depositing potassium chloroaurate onto activated charcoal.
 - The catalyst is packed into a reactor tube and placed within a furnace.
 - A gaseous mixture of equal volumes of acetylene and dry hydrogen bromide is prepared.
 - The gas mixture is passed over the catalyst bed at a reaction temperature of 213 °C.
 - The space velocity is maintained at 350 volumes of gas per unit volume of catalyst per hour.

- The effluent gas from the reactor, containing **vinyl bromide**, is passed through a cold trap cooled with dry ice to condense the product.
- The collected liquid **vinyl bromide** is then purified by distillation.

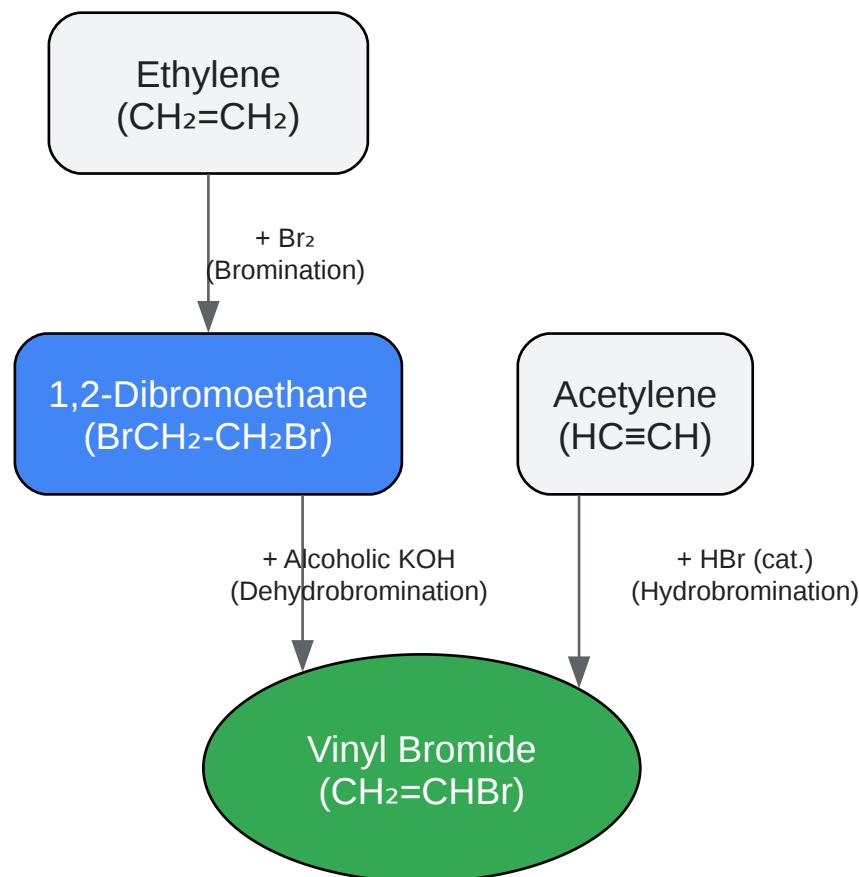
Quantitative Data Summary

The following table summarizes key quantitative data for **vinyl bromide** and its historical synthesis methods.

Parameter	Value / Condition	Synthesis Method Reference
Physical Properties		
Molar Mass	106.95 g/mol	[2]
Boiling Point	15.8 °C	[1] [2]
Melting Point	-137.8 °C to -139.5 °C	[1] [2]
Density (liquid)	1.522 g/cm³ at 20 °C	[1]
Synthesis Data		
Dehydrobromination		
Starting Material	1,2-Dibromoethane	[1] [2]
Reagent	Alcoholic Potassium Hydroxide (KOH)	[1]
Reaction Type	E2 Elimination	[5]
Addition to Acetylene		
Starting Materials	Acetylene, Hydrogen Bromide (HBr)	[1]
Catalyst (Historical)	Mercury/Copper Halides; Gold Halide on Charcoal	[1] [9]
Temperature (Au Catalyst)	213 °C	[9]
Space Velocity (Au Catalyst)	350 vol/vol/hr	[9]
Yield (Au Catalyst)	~90% conversion of acetylene	[9]

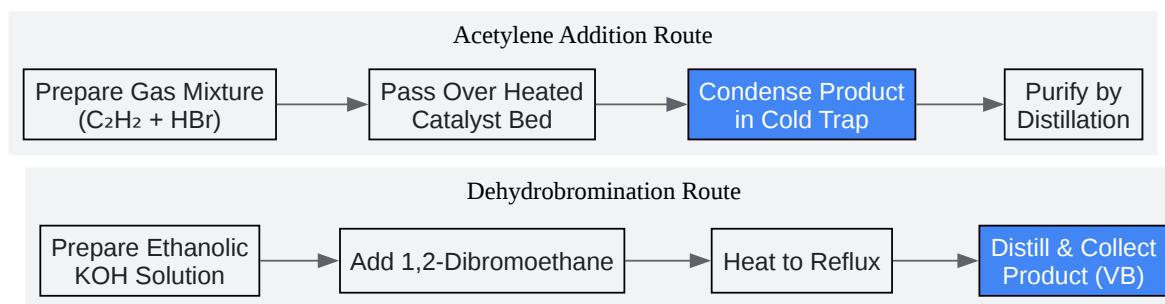
Visualized Workflows and Pathways

The following diagrams illustrate the logical relationships between the historical synthesis methods for **vinyl bromide**.



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Caption: Historical synthesis routes to **vinyl bromide**.



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Caption: General experimental workflows for synthesis.

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